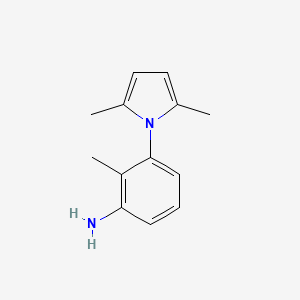

3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine

Description

Historical Context and Discovery

The development of 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine emerged from the broader historical investigation of nitrogen-containing heterocyclic compounds that began in the mid-19th century. Pyrrole itself, the foundational heterocycle present in this compound, was first isolated and characterized as part of systematic studies into aromatic nitrogen-containing ring systems. The recognition of pyrrole's fundamental importance in biological systems, particularly in heme and chlorophyll structures, drove extensive research into synthetic pyrrole derivatives throughout the 20th century.

The specific synthesis pathway leading to compounds like this compound developed through advances in nitrogen-carbon bond formation techniques. Historical precedents for similar nitrogen-aryl pyrrole compounds can be traced to early investigations into electrophilic aromatic substitution reactions involving pyrrole rings. The compound represents a convergence of two significant chemical lineages: the pyrrole family, which includes naturally occurring tetrapyrrole structures, and the aniline family, which forms the backbone of synthetic dye chemistry.

Research into this specific molecular architecture gained momentum through studies investigating novel synthetic routes for creating carbon-nitrogen bonds between heterocyclic and aromatic systems. The development of methods for forming stable nitrogen-aryl linkages, particularly those involving pyrrole nitrogen atoms, provided the foundation for accessing this compound class. Contemporary synthetic approaches have refined these historical methodologies, enabling more efficient preparation of such complex heterocyclic structures.

Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The name reflects the compound's structural hierarchy, beginning with the phenylamine (aniline) backbone as the parent structure, modified by substituents including the dimethylpyrrole moiety.

According to chemical database records, this compound carries the Chemical Abstracts Service registry number corresponding to its unique molecular structure. The systematic name precisely indicates the positional relationships: the 2,5-dimethyl-substituted pyrrole ring connects through its nitrogen atom to the 3-position of a 2-methylphenylamine structure. This nomenclature system ensures unambiguous identification despite the compound's structural complexity.

| Nomenclature Component | Structural Element | Position Specification |

|---|---|---|

| 3-(2,5-Dimethyl-pyrrol-1-yl) | Pyrrole ring substitution | Carbon-3 of aniline ring |

| 2-methyl | Methyl group | Carbon-2 of aniline ring |

| phenylamine | Aniline backbone | Primary amine on benzene |

Alternative naming systems recognize this compound within broader classification schemes for nitrogen-containing heterocycles. The compound belongs to the chemical class of substituted anilines, specifically those modified with heterocyclic nitrogen-containing substituents. This classification places it among synthetic organic compounds that bridge aromatic amine chemistry with heterocyclic pyrrole chemistry.

The molecular formula C₁₃H₁₆N₂ indicates the presence of two nitrogen atoms within the structure, distinguishing it from simpler aromatic amines. The InChI (International Chemical Identifier) system provides a standardized computational representation that enables precise database searches and structural comparisons across chemical information systems.

Position within Pyrrole-Aniline Hybrid Compounds

This compound occupies a distinctive position within the broader category of pyrrole-aniline hybrid compounds, representing a specific architectural approach to combining these two important nitrogen-containing systems. The compound demonstrates the characteristic features of both parent systems while exhibiting unique properties arising from their covalent linkage.

Within the pyrrole component, the 2,5-dimethyl substitution pattern represents one of the most common and stable configurations for pyrrole derivatives. This substitution pattern appears frequently in both natural products and synthetic compounds, providing enhanced stability compared to unsubstituted pyrroles. The methyl groups at positions 2 and 5 of the pyrrole ring create a symmetrical substitution pattern that influences both chemical reactivity and physical properties.

The aniline component features a methyl substituent at the 2-position (ortho to the amino group), creating steric interactions that affect the compound's conformational preferences. This ortho-methylation pattern is significant because it influences the electronic environment around the amino nitrogen and affects the compound's ability to participate in various chemical reactions. The combination creates a sterically hindered aniline derivative with modified basicity compared to simple aniline.

| Structural Feature | Chemical Significance | Influence on Properties |

|---|---|---|

| Pyrrole 2,5-dimethyl substitution | Enhanced ring stability | Reduced oxidative sensitivity |

| Aniline 2-methyl substitution | Steric hindrance at amino group | Modified basicity and reactivity |

| Nitrogen-carbon linkage | Hybrid electronic system | Unique spectroscopic properties |

The linkage between the pyrrole nitrogen and the aniline ring creates an extended conjugated system that influences the compound's electronic properties. This connection represents a direct nitrogen-carbon bond formation, distinguishing it from compounds where pyrrole and aniline systems are connected through other linker groups. The direct linkage maximizes electronic communication between the two aromatic systems.

Structural Relationship to Other N-Arylpyrroles

The structural relationship of this compound to other nitrogen-arylpyrrole compounds reveals important patterns in this chemical family. Comparative analysis with related structures demonstrates how subtle structural modifications influence chemical behavior and potential applications.

Similar compounds in the nitrogen-arylpyrrole family include 2,5-dimethyl-1-phenylpyrrole, which lacks the methyl substitution on the phenyl ring and the amino functionality. This comparison highlights how the presence of the amino group and additional methyl substitution in this compound creates distinct chemical properties. The amino group introduces basic character and hydrogen bonding capability absent in simple phenylpyrroles.

Another structurally related compound, 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methyl-phenylamine, differs only in the position of the methyl substituent on the aniline ring. This positional isomer demonstrates how small structural changes can significantly affect molecular properties, including steric interactions, electronic distribution, and potential biological activity. The comparison between 2-methyl and 4-methyl variants provides insight into structure-activity relationships within this compound class.

| Related Compound | Structural Difference | Property Implications |

|---|---|---|

| 2,5-Dimethyl-1-phenylpyrrole | Lacks amino group and methyl substitution | Reduced polarity and basicity |

| 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methyl-phenylamine | Methyl at para vs ortho position | Different steric and electronic effects |

| 2-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline | Different attachment point on aniline | Altered conjugation pattern |

Research into synthesis methods for nitrogen-arylpyrroles has revealed common mechanistic pathways that apply across this compound family. Studies of Diels-Alder cycloadditions involving nitrogen-arylpyrroles have shown that these compounds can participate in [4+2] cycloaddition reactions, leading to bridged ring systems. These synthetic transformations demonstrate the versatility of the nitrogen-arylpyrrole scaffold for accessing more complex molecular architectures.

The development of sustainable synthesis routes for nitrogen-arylpyrroles has focused on using biomass-derived starting materials, particularly furans, which can be converted to pyrrole derivatives through established chemical transformations. These approaches highlight the potential for accessing compounds like this compound through environmentally friendly synthetic pathways, supporting the continued investigation of this compound class.

Properties

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-7-8-10(2)15(9)13-6-4-5-12(14)11(13)3/h4-8H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCFIZHPYTYHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC(=C2C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389841 | |

| Record name | 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842958-59-2 | |

| Record name | 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine typically involves the reaction of 2,5-dimethylpyrrole with 2-methylphenylamine under specific conditions. One common method involves refluxing a mixture of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol for several hours, followed by cooling and gradual addition to crushed ice .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Recent studies have highlighted the potential of pyrrole derivatives, including 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine, in cancer therapy. For instance, the compound has been investigated for its ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. Research indicates that derivatives with similar structures have shown potent inhibition against various cancer cell lines, suggesting that this compound could be developed into a novel anticancer agent .

2. Antiviral Properties

The compound's structural similarities to other pyrrole derivatives have prompted investigations into its antiviral properties. Some studies have reported that modifications in the pyrrole ring can enhance binding affinity to viral proteins, potentially leading to new antiviral therapies targeting diseases such as HIV .

Material Science Applications

1. Organic Electronics

This compound has been utilized in the development of organic electronic devices. Its electron-donating properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has demonstrated that incorporating this compound into device architectures can improve charge transport and overall device efficiency.

2. Dyes and Pigments

The compound's vivid color properties allow it to be used in dye synthesis. Its derivatives are explored for applications in textiles and coatings due to their stability and resistance to fading under UV light exposure.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | |

| Antiviral | Potential activity against HIV | |

| Cytotoxicity | Evaluation against various cancer cell lines |

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrrole derivatives based on the structure of this compound. These compounds were tested for their ability to inhibit tubulin polymerization and showed promising results against drug-resistant cancer cell lines, highlighting their potential as new therapeutic agents .

Case Study 2: Organic Electronics Development

A research team at a leading university explored the use of this compound in OLEDs. Their findings indicated that devices incorporating this compound exhibited improved luminous efficiency compared to traditional materials, paving the way for more efficient lighting solutions .

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

a. 4-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxybenzoic acid (Compound 1) and 5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxybenzoic acid (Compound 2)

- Structural Differences : Both compounds feature a hydroxybenzoic acid group instead of a phenylamine. Compound 1 has the pyrrole at position 4, while Compound 2 has it at position 5 .

- Binding Affinity : Binding studies with the EphA4 receptor revealed Kd values of 20.4 μM (Compound 1) and 26.4 μM (Compound 2) , indicating moderate affinity. The hydroxybenzoic acid group likely facilitates hydrogen bonding with the receptor’s ligand-binding domain .

Thermodynamic Data :

Compound ΔH (kcal/mol) ΔS (cal/mol·K) Kd (μM) 1 -8.3 3.2 20.4 2 -7.6 5.1 26.4

b. 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methyl-phenylamine

- Structural Difference: A positional isomer of the target compound, with the methyl group at position 4 instead of 2.

- Commercial Availability: Supplied by CymitQuimica with 95% purity . No binding data is available, but the isomer’s altered substituent positions may reduce steric hindrance compared to the target compound.

c. Other Phenylamine Derivatives

- 3-(2,5-Dimethoxyphenyl)piperidine : Features a piperidine ring and methoxy groups instead of pyrrole and methyl groups. This structural divergence likely shifts its biological activity toward central nervous system targets .

Key Research Findings

Binding Mechanism : The hydroxybenzoic acid group in Compounds 1 and 2 enhances receptor affinity via polar interactions, whereas the phenylamine group in the target compound may rely on weaker van der Waals forces or π-π stacking .

Substituent Position : The para vs. meta placement of the pyrrole (Compounds 1 vs. 2) results in a 23% difference in Kd , highlighting the sensitivity of receptor interactions to substituent geometry .

Solubility and Bioavailability : The target compound’s amine group improves water solubility compared to hydroxybenzoic acid derivatives, which may enhance pharmacokinetic properties .

Supplier Information

| Compound | Suppliers | Purity | Price (1g) |

|---|---|---|---|

| 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine | Ambeed, Alfa Chemistry, Suzhou Health Chemicals, SAGECHEM | >95% | Varies |

| 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methyl-phenylamine | CymitQuimica | 95% | 291.00 € |

| 4-/5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxybenzoic acid | Matrix Scientific | N/A | N/A |

Biological Activity

3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine is a compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHN

- Molecular Weight : 216.28 g/mol

- IUPAC Name : 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-aniline

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. It has been investigated for its potential to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Additionally, antifungal properties have been noted against common fungal pathogens .

The biological activity of this compound is attributed to its interaction with specific molecular targets in microbial cells. It may inhibit essential enzymes or disrupt cellular processes, leading to cell death or growth inhibition. The exact molecular targets remain to be fully elucidated but are thought to involve key metabolic pathways necessary for microbial survival .

Study on Monoclonal Antibody Production

A notable study demonstrated the compound's effect on enhancing monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells. It was found to suppress cell growth while increasing glucose uptake and intracellular ATP levels during antibody production. This suggests that the compound could improve the efficiency of bioproduction processes in biotechnology .

Anti-inflammatory Activity

In another investigation, derivatives of pyrrole compounds including this compound were assessed for anti-inflammatory properties. The results indicated that these compounds could significantly inhibit pro-inflammatory cytokine production in stimulated human peripheral blood mononuclear cells (PBMCs), highlighting their potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the pyrrole ring can significantly affect biological activity. For instance, the presence of the 2,5-dimethyl substitution pattern was identified as crucial for enhancing both antibacterial and anti-inflammatory activities. This suggests that further structural modifications could lead to the development of more potent derivatives .

Comparative Biological Activity Table

Q & A

Q. What synthetic methodologies are reported for preparing 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine?

The synthesis of structurally analogous pyrrole-containing aromatic amines often involves multi-step reactions. For example, the preparation of a related β-lactam derivative (3-(2,5-dimethyl-pyrrol-1-yl)-1-(4-methoxyphenyl)-4-phenylazetidin-2-one) was achieved via cycloaddition reactions, with crystallization from dichloromethane/hexane mixtures yielding brown crystals. Key steps include the use of IR, -NMR, and -NMR for structural validation, alongside elemental analysis (C: 76.14%, H: 6.36%, N: 8.02%) to confirm purity .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Characterization typically employs spectroscopic and analytical techniques:

- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at 1752 cm) .

- NMR spectroscopy : -NMR resolves proton environments (e.g., methyl groups at δ 2.14 ppm), while -NMR confirms carbon frameworks .

- Elemental analysis : Validates stoichiometric ratios (e.g., CHNO) .

- Chiral separation : For isomers, Chiralcel® OD-H columns with methanol-DMEA (0.2%) in CO at 35°C achieve baseline resolution .

Q. What solvent systems are suitable for chromatographic purification?

Reverse-phase HPLC with methanol/water gradients is commonly used. For enantiomeric separation, chiral stationary phases (e.g., Chiralcel® OD-H) with 20% MeOH-DMEA (0.2%) in supercritical CO at 35°C and 100 bar pressure have been effective for pyrrole derivatives .

Advanced Research Questions

Q. How does this compound interact with biological targets like EphA4 receptors?

Binding studies on structurally similar compounds (e.g., 4-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxybenzoic acid) to EphA4 were conducted using:

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (K = 20.4–26.4 μM) in 10 mM phosphate buffer (pH 6.3) at 25°C .

- Circular Dichroism (CD) and NMR : Detect conformational changes in the ligand-binding domain upon interaction .

- Computational docking : Predicts binding poses within the EphA4 ligand-binding pocket, highlighting hydrophobic interactions with pyrrole moieties .

Q. What experimental strategies address contradictions in binding affinity data across studies?

Discrepancies may arise from:

- Buffer conditions : pH variations (e.g., 6.3 vs. 7.4) alter protonation states of ionizable groups.

- Protein concentration : ITC experiments require precise molar ratios (e.g., 70 μM EphA4 vs. 2 mM ligand) .

- Ligand purity : Chiral impurities (e.g., unresolved isomers) can skew results. Validate purity via chiral HPLC and mass spectrometry .

Q. How do structural modifications (e.g., isomerism) impact biological activity?

The separation of enantiomers (e.g., isomers 1 and 2 of a pyridine-3-carboxamide derivative) via chiral chromatography revealed distinct binding profiles. Advanced studies should:

Q. What crystallographic insights exist for pyrrole-containing ligands bound to EphA4?

The EphA4 ligand-binding domain structure (PDB: not provided) reveals a hydrophobic pocket accommodating the pyrrole ring. Key interactions include:

- Hydrogen bonds between hydroxyl groups and Arg103.

- Van der Waals contacts with Phe168 and Leu172 .

Crystallization conditions (e.g., 10 mM phosphate buffer, pH 6.3) and cryoprotection protocols are critical for resolving ligand-receptor complexes .

Methodological Considerations

Q. How can researchers optimize binding assays for this compound?

Q. What computational tools are recommended for studying structure-activity relationships?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.